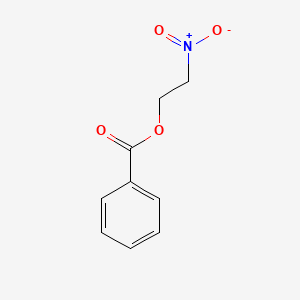

2-nitroethyl Benzoate

Description

BenchChem offers high-quality 2-nitroethyl Benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-nitroethyl Benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitroethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(14-7-6-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUHWEZQUSOAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Nitroethyl Benzoate: Synthesis, Mechanism, and Application Profiles

Executive Summary

2-Nitroethyl benzoate (CAS: 10555-52-9) is a specialized aliphatic nitro ester derived from the condensation of 2-nitroethanol and benzoic acid derivatives. Unlike its isomer ethyl 2-nitrobenzoate (an aromatic nitro compound), this molecule is characterized by a nitro group on the alkyl chain

This structural feature imparts unique reactivity: the electron-withdrawing nitro group significantly acidifies the adjacent methylene protons (

This guide details the synthesis, mechanistic pathways, and handling protocols for 2-nitroethyl benzoate, designed for researchers requiring controlled generation of nitro-alkenes or investigating energetic plasticizers.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via Nucleophilic Acyl Substitution (Schotten-Baumann conditions). The low nucleophilicity of 2-nitroethanol (due to the inductive effect of the

Reaction Scheme

Strategic Considerations

-

Acyl Donor: Benzoyl chloride is preferred over benzoic anhydride for atom economy and rate.

-

Base Selection: Pyridine or Triethylamine (Et

N) serves dual roles: neutralizing the HCl byproduct to drive equilibrium and acting as a nucleophilic catalyst (via an N-acylpyridinium intermediate). -

Temperature Control: The reaction is exothermic. Low temperatures (

) are critical to prevent side reactions, specifically the premature elimination of the product to nitroethylene.

Experimental Protocol: Synthesis of 2-Nitroethyl Benzoate

Safety Warning: 2-Nitroethanol is toxic and a potential explosion hazard if distilled to dryness. Benzoyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood.

Materials

| Reagent | Equiv.[1][2][3][4][5] | Role | Properties |

| 2-Nitroethanol | 1.0 | Nucleophile | BP 194°C, |

| Benzoyl Chloride | 1.1 | Electrophile | Reactive, moisture sensitive |

| Pyridine | 1.2 | Base/Catalyst | Scavenges HCl |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous grade |

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.[2]

-

Solvation: Charge the RBF with 2-nitroethanol (50 mmol) and anhydrous DCM (100 mL). Add pyridine (60 mmol) in one portion. The solution may warm slightly.

-

Cooling: Submerge the flask in an ice/water bath and cool to

. Stir for 10 minutes. -

Addition: Charge the addition funnel with benzoyl chloride (55 mmol) diluted in 10 mL DCM. Add this solution dropwise over 30 minutes. Note: A white precipitate (pyridinium hydrochloride) will form immediately.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes).

-

Workup:

-

Quench the reaction with water (50 mL).

-

Wash the organic phase successively with:

-

(

-

Saturated

( -

Brine (

).

-

(

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator). Keep bath temperature -

Purification: The crude oil is typically

pure. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Yield: 85–92% Physical State: Pale yellow viscous oil or low-melting solid.

Mechanistic Analysis

Synthesis Mechanism (Acyl Substitution)

The reaction proceeds via a tetrahedral intermediate. Pyridine acts as a nucleophilic catalyst, forming a highly electrophilic

Figure 1: Pyridine-catalyzed acylation mechanism. The formation of the N-benzoylpyridinium ion accelerates the attack by the less nucleophilic nitroethanol.

Application Mechanism: Base-Catalyzed Elimination

The primary utility of 2-nitroethyl benzoate is its ability to release nitroethylene. This follows an E1cB (Elimination Unimolecular conjugate Base) mechanism.

-

Deprotonation: A base removes a proton from the

-carbon (relative to the nitro group). The nitro group stabilizes the resulting carbanion via resonance. -

Elimination: The electron pair from the carbanion collapses to form the double bond, expelling the benzoate anion as a leaving group.

Reactivity Note: The benzoate group is a "semi-labile" leaving group. It is stable enough for storage but leaves readily when the

Figure 2: E1cB Elimination pathway generating Nitroethylene.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

| Technique | Diagnostic Signal | Structural Assignment |

| Aromatic Benzoate Protons | ||

| Carbonyl ( | ||

| IR Spectroscopy | 1720–1730 cm | Ester |

| 1550, 1370 cm | Nitro ( |

References

-

Preparation of Nitroalkyl Benzoates

-

Application as Nitroethylene Precursor

-

General Reactivity of Nitroethyl Esters

Sources

- 1. quora.com [quora.com]

- 2. 2,2-Dibromo-2-nitroethanol | 69094-18-4 | Benchchem [benchchem.com]

- 3. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 7. WO2008119804A1 - New methods - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

physicochemical properties of 2-nitroethyl benzoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of ethyl 2-nitrobenzoate. As a key intermediate in organic synthesis, a thorough understanding of its characteristics is crucial for its effective application in research and development, particularly within the pharmaceutical industry.

Chemical Identity and Molecular Structure

Ethyl 2-nitrobenzoate, also known as ethyl o-nitrobenzoate, is an aromatic compound containing both an ester and a nitro functional group.[1] The strategic placement of the nitro group ortho to the ester functionality significantly influences the molecule's electronic properties and reactivity.

Caption: Chemical Structure of Ethyl 2-nitrobenzoate

Physicochemical Properties

The physicochemical properties of ethyl 2-nitrobenzoate are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 610-34-4 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [2][3] |

| Melting Point | 26-30 °C | [2][3] |

| Boiling Point | 172-174 °C at 18 mmHg; 275 °C | [2][4] |

| Density | ~1.35 g/cm³ (rough estimate) | [2] |

| Refractive Index | ~1.5700 (estimate) | [2] |

| logP (Octanol/Water) | 1.771 | [5] |

Solubility and Stability

Solubility: Ethyl 2-nitrobenzoate is generally soluble in common organic solvents such as ethanol, acetone, and chloroform.[6] Its solubility in non-polar solvents is enhanced by the ethyl group.[6] Conversely, it has limited solubility in water due to the hydrophobic nature of the benzene ring.[6] This differential solubility is a key factor in its purification by extraction.

Stability: Ethyl 2-nitrobenzoate is stable under normal laboratory conditions.[7] However, it is incompatible with strong oxidizing agents.[3] As with many nitroaromatic compounds, it may pose a risk of explosion if subjected to shock or rapid heating, particularly in the presence of caustic alkalies. Hydrolysis of the ester group can occur under acidic or basic conditions, yielding 2-nitrobenzoic acid and ethanol.

Synthesis and Purification

The most common method for the synthesis of ethyl 2-nitrobenzoate is the Fischer esterification of 2-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst.[2] A detailed protocol based on a patented method is provided below.[8]

Caption: Synthesis Workflow for Ethyl 2-nitrobenzoate

Experimental Protocol: Synthesis of Ethyl 2-Nitrobenzoate [8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzoic acid (1 equivalent), toluene (as a solvent), and a catalytic amount of a strong acid (e.g., hexafluoropropanesulfonic acid hydrate).

-

Esterification: Heat the mixture to approximately 95°C with stirring.

-

Ethanol Addition: Slowly add ethanol (2 equivalents) to the reaction mixture while maintaining the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer successively with water and a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Spectral Characterization

The structural features of ethyl 2-nitrobenzoate can be unequivocally confirmed by a combination of spectroscopic techniques.

Caption: Key Structural Features for Spectral Analysis

Infrared (IR) Spectroscopy: The IR spectrum of ethyl 2-nitrobenzoate displays characteristic absorption bands corresponding to its functional groups.[9][10]

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

NO₂ Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the region of 1200-1300 cm⁻¹ is indicative of the C-O single bond of the ester.

-

Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring are also present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of ethyl 2-nitrobenzoate.[1][11][12]

-

¹H NMR: The proton NMR spectrum will show a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group. The four aromatic protons will appear as a complex multiplet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (typically downfield), the two carbons of the ethyl group, and the six carbons of the aromatic ring.[12] The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the ester group.[12]

Mass Spectrometry (MS): The mass spectrum of ethyl 2-nitrobenzoate provides information about its molecular weight and fragmentation pattern.[13]

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 195.

-

Fragmentation: Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 150, and the loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z = 166.[14][15] Further fragmentation of the benzoyl cation can also be observed.

Reactivity and Applications in Drug Development

Ethyl 2-nitrobenzoate is a versatile building block in organic synthesis, primarily due to the reactivity of the nitro group.[16] The reduction of the nitro group to an amine is a key transformation that opens up a wide range of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems.[17] This makes ethyl 2-nitrobenzoate a valuable precursor for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The electron-withdrawing nature of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution reactions, although this is less common than the reduction pathway. The ester functionality can be hydrolyzed or transesterified to introduce further molecular diversity.

Safety and Handling

Ethyl 2-nitrobenzoate may cause irritation upon contact with skin and eyes, and upon inhalation.[2] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] In case of accidental contact, the affected area should be rinsed thoroughly with water.[3]

References

-

ChemBK. (2024, April 10). Ethyl 2-nitrobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69123, Ethyl 2-nitrobenzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.

-

Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]

- Atta-ur-Rahman & M. Iqbal Choudhary. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

- Gawande, S. K., et al. (2014). SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION. International Journal of Pharmaceutical Sciences and Research, 5(2), 434-439.

-

ResearchGate. (2025, August 8). Theoretical and experimental IR, Raman and NMR spectra in studying the electronic structure of 2-nitrobenzoates. Retrieved from [Link]

- Sukhorukov, A. Y., & Lesiv, A. V. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 620.

-

Chem Help ASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube. [Link]

-

Cole-Parmer. (2005, August 15). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

-

Chegg.com. (2024, September 16). Solved You were given a chemicals ethyl-4-nitrobenzoate with. Retrieved from [Link]

- Google Patents. (n.d.). US3037046A - Benzocaine process.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Stenutz, R. (n.d.). ethyl 2-nitrobenzoate. Retrieved from [Link]

Sources

- 1. Ethyl 2-nitrobenzoate | C9H9NO4 | CID 69123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. ethyl 2-nitrobenzoate [stenutz.eu]

- 5. chemeo.com [chemeo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. fishersci.ie [fishersci.ie]

- 8. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]

- 9. Ethyl 2-nitrobenzoate [webbook.nist.gov]

- 10. Ethyl 2-nitrobenzoate [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ethyl 2-nitrobenzoate [webbook.nist.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

2-nitroethyl benzoate CAS number and structure

This guide serves as a technical whitepaper for 2-Nitroethyl Benzoate , focusing on its structural identity, synthesis, and critical role as a latent precursor for nitroethylene in drug development and organic synthesis.

Structural Characterization, Synthesis, and Synthetic Utility

Chemical Identity & Structural Analysis[1]

2-Nitroethyl benzoate is a specialized ester utilized primarily as a "safety-catch" precursor in organic synthesis. Unlike simple alkyl benzoates, the presence of the electron-withdrawing nitro group (

| Parameter | Technical Detail |

| CAS Number | 40789-79-5 |

| IUPAC Name | 2-Nitroethyl benzoate |

| Chemical Formula | |

| Molecular Weight | 195.17 g/mol |

| SMILES | C1=CC=C(C=C1)C(=O)OCC[O-] |

| Structure | Benzoate ester of 2-nitroethanol |

| Physical State | White to pale yellow solid (typically) |

Structural Commentary:

The molecule consists of a benzoyl group attached to a 2-nitroethyl moiety. The acidity of the

Synthesis & Preparation Protocol

The synthesis of 2-nitroethyl benzoate is achieved via the esterification of 2-nitroethanol with benzoyl chloride. This reaction must be controlled to prevent premature elimination of the nitroethanol.

Standard Operating Procedure (SOP)

Reagents:

-

2-Nitroethanol (1.0 equiv)

-

Benzoyl chloride (1.1 equiv)[1]

-

Triethylamine (TEA) or Pyridine (1.2 equiv)

-

Dichloromethane (DCM), anhydrous[1]

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add 2-nitroethanol and anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions (elimination).

-

Addition: Add TEA/Pyridine followed by the dropwise addition of benzoyl chloride over 30 minutes. The exotherm must be managed to keep

. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (silica; Hexane/EtOAc).

-

Workup: Quench with saturated

, extract with DCM, and wash with 1M HCl (to remove amine) followed by brine. -

Purification: Recrystallization from ethanol/hexane or flash column chromatography.

Mechanism & Synthetic Utility: The Nitroethylene "Warhead"[4]

The primary value of 2-nitroethyl benzoate in drug development lies in its ability to release nitroethylene —a highly reactive Michael acceptor—under controlled conditions. Nitroethylene itself is difficult to store due to rapid polymerization; 2-nitroethyl benzoate serves as a stable, storable surrogate.

Mechanism: Base-Promoted E1cB Elimination

Upon treatment with a mild base (e.g., DBU, TEA), the acidic proton

Applications:

-

Michael Additions: The generated nitroethylene reacts instantly with nucleophiles (enamines, thiolates) to form complex nitroalkanes.

-

Diels-Alder Reactions: Acts as a potent dienophile.

-

Phosphate Protection: In nucleotide synthesis, the 2-nitroethyl group protects phosphates and is removed via this same elimination mechanism.

Visualization of Elimination Pathway

Figure 1: The "Safety-Catch" mechanism. The precursor is stable until activated by base, releasing the reactive nitroethylene species.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic.

| Method | Expected Signal | Interpretation |

| Aromatic protons (Benzoyl group). | ||

| IR | 1720–1730 | |

| 1550, 1370 | ||

| MS (ESI) | Protonated molecular ion. |

Safety & Handling

-

Energetic Potential: Like all polynitro or low-molecular-weight nitro compounds, 2-nitroethyl benzoate possesses energetic potential. While less sensitive than TNT, it should not be subjected to high heat or shock.

-

Lachrymator Risk: The in situ generated nitroethylene is a potent lachrymator and skin irritant. All elimination reactions must be performed in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere. Avoid basic impurities in the storage container to prevent slow decomposition.

References

-

Chemical Identity: Benzoic acid, 2-nitroethyl ester.[2][3] CAS Common Chemistry.[4][5][6] CAS RN: 40789-79-5.

-

Synthesis & Reactivity: Baer, H. H., & Naik, S. R. (1970). Synthesis of 2-(2-nitroalkyl)benzoates. The Journal of Organic Chemistry, 35(9). Link

-

Mechanistic Application: Ranganathan, D., et al. (1980). Nitroethylene as a versatile synthon.[1] Journal of Organic Chemistry. (Demonstrates the utility of nitroethyl precursors).

-

Precursor Utility: Patent WO2008119804A1. New methods for organocatalytic nitro-Michael addition. (Cites 2-nitroethyl benzoate as a preferred precursor). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemeo.com [chemeo.com]

- 3. Ethyl 2-nitrobenzoate [webbook.nist.gov]

- 4. 4-Mercapto-2-butanone | C4H8OS | CID 61936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Mercapto-2-butanone | C4H8OS | CID 38679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

Spectroscopic Characterization of 2-Nitroethyl Benzoate: A Technical Guide

Introduction: Navigating a Data-Scarce Landscape

In the realm of chemical research and drug development, the comprehensive characterization of novel or sparsely documented molecules is paramount. 2-Nitroethyl benzoate, a molecule with potential applications in organic synthesis and materials science, presents a unique challenge due to the limited availability of its experimental spectroscopic data in publicly accessible literature. This guide is designed to address this information gap by providing a detailed theoretical framework for the spectroscopic properties of 2-nitroethyl benzoate, grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

While experimental data from primary literature remains the gold standard, this document serves as an in-depth, predictive guide for researchers, scientists, and drug development professionals. The following sections offer a reasoned prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for 2-nitroethyl benzoate, explaining the causal relationships between the molecular structure and its expected spectral features. This approach provides a robust starting point for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data for 2-Nitroethyl Benzoate

The following tables summarize the predicted spectroscopic data for 2-nitroethyl benzoate. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-Nitroethyl Benzoate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.05 | Doublet of doublets (dd) | 2H | H-2', H-6' (ortho-protons of benzoate) | Deshielded due to the anisotropic effect of the carbonyl group and proximity to the electron-withdrawing ester functionality. |

| ~7.60 | Triplet (t) | 1H | H-4' (para-proton of benzoate) | Less deshielded than the ortho protons, showing coupling to the two meta protons. |

| ~7.45 | Triplet (t) | 2H | H-3', H-5' (meta-protons of benzoate) | Shielded relative to the ortho and para protons, showing coupling to adjacent protons. |

| ~4.80 | Triplet (t) | 2H | H-1 (methylene group adjacent to oxygen) | Deshielded by the adjacent electron-withdrawing oxygen atom of the ester. Coupled to the H-2 methylene group. |

| ~4.65 | Triplet (t) | 2H | H-2 (methylene group adjacent to nitro group) | Strongly deshielded by the powerful electron-withdrawing nitro group. Coupled to the H-1 methylene group. |

Table 2: Predicted ¹³C NMR Data for 2-Nitroethyl Benzoate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O (ester carbonyl) | Characteristic chemical shift for an ester carbonyl carbon. |

| ~133 | C-4' (para-carbon of benzoate) | Aromatic carbon with a slightly downfield shift. |

| ~130 | C-1' (ipso-carbon of benzoate) | Quaternary carbon attached to the ester group. |

| ~129.5 | C-2', C-6' (ortho-carbons of benzoate) | Aromatic carbons adjacent to the ester group. |

| ~128.5 | C-3', C-5' (meta-carbons of benzoate) | Aromatic carbons meta to the ester group. |

| ~75 | C-2 (carbon adjacent to nitro group) | Significantly deshielded due to the strong electron-withdrawing effect of the nitro group. |

| ~63 | C-1 (carbon adjacent to oxygen) | Deshielded by the electronegative oxygen atom of the ester. |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorptions for 2-Nitroethyl Benzoate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |

| ~1720 | C=O | Stretch | Strong, sharp absorption characteristic of an ester carbonyl group. |

| ~1550 | NO₂ | Asymmetric Stretch | Strong absorption, characteristic of the nitro group. |

| ~1370 | NO₂ | Symmetric Stretch | Strong absorption, characteristic of the nitro group. |

| ~1270 | C-O | Stretch (ester) | Strong absorption for the C-O bond of the ester. |

| ~3100-3000 | C-H | Aromatic Stretch | Medium to weak absorptions for C-H bonds on the benzene ring. |

| ~1600, ~1450 | C=C | Aromatic Ring Stretch | Medium absorptions characteristic of the benzene ring. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Nitroethyl Benzoate (Electron Ionization)

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 195 | [M]⁺ | Molecular ion peak. |

| 149 | [M - NO₂]⁺ | Loss of the nitro group. |

| 121 | [C₆H₅CO]⁺ | Benzoyl cation, a very stable fragment. |

| 105 | [C₆H₅C=O]⁺ | Phenyl cation, from cleavage of the ester. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 46 | [NO₂]⁺ | Nitro group cation. |

Experimental Protocols: A Framework for Analysis

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices and serve as a self-validating system for the characterization of 2-nitroethyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-nitroethyl benzoate.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the TMS peak.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a proton spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

Process the data similarly to the ¹H NMR spectrum and reference it to the CDCl₃ triplet at 77.16 ppm.

-

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory.

-

Place a small amount of neat 2-nitroethyl benzoate (if liquid) or a thin layer of the solid onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to the predicted values and correlation tables.

-

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

-

Sample Introduction (Direct Infusion or GC-MS):

-

Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve it in a suitable solvent (e.g., dichloromethane) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

-

Instrument Setup:

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer (e.g., quadrupole or time-of-flight) to scan over a relevant mass range (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a clear spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and assign the major peaks to plausible fragment ions.

-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of 2-nitroethyl benzoate.

Caption: Workflow for the comprehensive spectroscopic analysis of 2-nitroethyl benzoate.

Caption: Predicted major fragmentation pathway for 2-nitroethyl benzoate in EI-MS.

Conclusion: A Path Forward for Characterization

This technical guide provides a comprehensive, albeit theoretical, spectroscopic profile of 2-nitroethyl benzoate. By detailing the predicted NMR, IR, and MS data and outlining robust experimental protocols, this document equips researchers with the necessary framework to confidently identify and characterize this compound. The causality-driven explanations for the predicted spectral features aim to deepen the understanding of the structure-property relationships of 2-nitroethyl benzoate. As new experimental data becomes available, this guide can serve as a valuable reference for comparison and validation.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Technical Guide: Solubility and Stability of 2-Nitroethyl Benzoate

[1]

Executive Summary

This technical guide characterizes 2-nitroethyl benzoate (

Its physicochemical profile is defined by a high susceptibility to base-catalyzed

Part 1: Physicochemical Profile[1]

Chemical Identity & Structure[1][2][3]

| Property | Detail |

| IUPAC Name | 2-nitroethyl benzoate |

| CAS Number | 10467-33-1 (Note: Distinct from Ethyl 2-nitrobenzoate, CAS 610-34-4) |

| Formula | |

| Molecular Weight | 195.17 g/mol |

| Physical State | White to pale yellow crystalline solid (low melting) or oil depending on purity.[1] |

| Key Functional Groups | Ester (hydrolytically labile), Nitro (electron-withdrawing, acidifying |

Predicted & Observed Properties

The presence of the nitro group on the ethyl chain significantly alters the polarity and reactivity compared to standard alkyl benzoates.[1]

| Parameter | Value / Range | Implications for Handling |

| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity; good membrane permeability potential.[1] |

| Water Solubility | Low (< 0.5 mg/mL) | Requires organic co-solvents (DMSO, MeOH) for bioassays. |

| pKa ( | ~9 – 10 (Estimated) | The protons adjacent to the nitro group are acidic, creating a risk of deprotonation by weak bases.[1] |

| Melting Point | 26–30 °C (approx.) | Often handled as a melt or solution; sensitive to heat-induced polymerization if elimination occurs. |

Part 2: Solubility Dynamics

2-nitroethyl benzoate exhibits "Lipophilic Ester" behavior but requires specific solvent choices to avoid artifactual degradation during solubilization.[1]

Solvent Compatibility Matrix[1]

-

Recommended (Stable): Dichloromethane (DCM), Ethyl Acetate, Acetonitrile (MeCN), acidified Methanol.

-

Caution (Potential Reactivity): DMSO (hygroscopic nature can promote hydrolysis over long term), DMF (often contains basic amine impurities).

-

Prohibited (Incompatible): Pyridine, Triethylamine, aqueous buffers > pH 7.0.

Solubility Screening Workflow (DOT Visualization)

The following decision tree outlines the protocol for selecting a solvent system for analytical or preparative work.

Figure 1: Solubility and solvent selection workflow emphasizing pH constraints to prevent degradation.

Part 3: Stability & Degradation Mechanisms

The stability profile of 2-nitroethyl benzoate is dominated by the acidity of the

The Dominant Pathway: Base-Catalyzed -Elimination[1]

Under basic conditions (even mild bases like bicarbonate or phosphate at pH 7.4), the base deprotonates the carbon adjacent to the nitro group. The resulting carbanion expels the benzoate group.[1]

-

Mechanism: E1cB (Elimination Unimolecular conjugate Base).

-

Products: Benzoate anion + Nitroethylene .

-

Risk: Nitroethylene is a potent Michael acceptor and lachrymator; it will rapidly polymerize or alkylate nucleophiles in the mixture, leading to complex degradation profiles.

Hydrolysis (Acidic/Neutral)

In acidic media (pH < 4), the elimination pathway is suppressed. The compound behaves like a standard benzoate ester, undergoing slow hydrolysis to benzoic acid and 2-nitroethanol.

Degradation Pathway Diagram (DOT Visualization)

Figure 2: Competing degradation pathways. Note that base-catalyzed elimination is kinetically favored over hydrolysis in neutral-to-basic conditions.[1]

Part 4: Experimental Protocols

HPLC Method for Stability Assessment

Standard reverse-phase HPLC methods using neutral buffers (e.g., Ammonium Acetate pH 7) will cause on-column degradation. You must use an acidic mobile phase.

Chromatographic Conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 10% B to 90% B over 10 minutes.

-

Detection: UV at 230 nm (Benzoate absorption) and 210 nm (Nitro group).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C (Do not heat column >30°C to avoid thermal elimination).

Self-Validating Step: Inject a standard of Benzoic Acid.[1][2] If your "pure" sample shows a peak matching Benzoic Acid immediately upon dissolution, the sample has already degraded or the solvent is too basic.

Forced Degradation Protocol (Arrhenius Screening)

To determine shelf-life, perform stress testing under acidic vs. basic conditions.

-

Preparation: Prepare a 1 mM stock solution in MeCN.

-

Acid Stress: Dilute 1:10 into 0.1 N HCl. Incubate at 40°C. Monitor at t=0, 1h, 4h, 24h.

-

Expected Result: Slow appearance of Benzoic Acid and 2-Nitroethanol.[1]

-

-

Base Stress (The "Kill" Step): Dilute 1:10 into 0.1 N NaOH or pH 8.0 Phosphate Buffer.

-

Data Analysis: Plot

vs. Time.[3] Calculate

Part 5: Handling & Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temp | -20°C | Minimizes thermal energy available for elimination.[1] |

| Atmosphere | Argon/Nitrogen | Prevents moisture ingress (hydrolysis) and oxidation. |

| Container | Amber Glass | While not highly photosensitive, amber glass prevents UV-induced radical cleavage of the C-NO2 bond.[1] |

| Additives | Trace Acid (e.g., 0.01% Acetic Acid) | In solution, keeping pH slightly acidic stabilizes the |

Safety Warning: If the compound degrades via elimination, the byproduct nitroethylene is a severe lachrymator and potential alkylating agent. Open old bottles in a fume hood.

References

-

NIST Chemistry WebBook. Ethyl 2-nitrobenzoate (Isomer Comparison). National Institute of Standards and Technology.[1] [Link]

-

Master Organic Chemistry. The E1cB Mechanism (Elimination Unimolecular conjugate Base).[Link]

-

Organic Chemistry Portal. Synthesis of Nitro Compounds and Stability.[Link]

-

PubChem. 2-Nitroethanol (Hydrolysis Product). National Library of Medicine.[1] [Link]

-

Journal of Organic Chemistry. Synthesis of 2-(2-nitroalkyl)benzoates. (Reference to general class synthesis and reactivity). [Link]

2-Nitroethyl Benzoate: Strategic Reagent and In Situ Nitroethylene Precursor

The following is an in-depth technical guide on 2-nitroethyl benzoate, designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

2-Nitroethyl benzoate is a specialized organic ester utilized primarily as a stable, storable precursor for the in situ generation of nitroethylene (nitroethene). Unlike its isomer ethyl 2-nitrobenzoate (a common ester of nitrobenzoic acid), this molecule features a benzoate group esterified to 2-nitroethanol.

Its primary value in drug development lies in its ability to release the highly reactive, unstable Michael acceptor nitroethylene under mild, controlled basic conditions. This "safety-catch" functionality allows researchers to bypass the hazardous handling and polymerization issues associated with free nitroethylene, facilitating the synthesis of complex pharmaceutical intermediates, including precursors for renin inhibitors like Aliskiren .

Chemical Data Table

| Property | Data |

| IUPAC Name | 2-Nitroethyl benzoate |

| CAS Number | 40789-79-5 (Verified) |

| Formula | C |

| Molecular Weight | 195.17 g/mol |

| Structure | Ph-COO-CH |

| Physical State | White to pale yellow solid or viscous oil (MP ~26-30°C) |

| Solubility | Soluble in DCM, THF, Acetonitrile, Toluene; Insoluble in water |

| Primary Utility | In situ generation of nitroethylene; 2-nitroethyl protecting group |

History and Synthetic Evolution

Early Nitro-Chemistry (1930s–1950s)

The history of 2-nitroethyl benzoate is inextricably linked to the industrial boom of nitroalkane chemistry in the mid-20th century. Following the commercial availability of 2-nitroethanol (prepared by the Henry reaction of nitromethane and formaldehyde), chemists sought to characterize its derivatives. Early synthesis involved the standard Schotten-Baumann reaction of 2-nitroethanol with benzoyl chloride.

During this era, the compound was primarily a chemical curiosity used to study the stability of

The Protecting Group Era (1970s–1980s)

In the 1970s, the "2-nitroethyl" (Npe) and "2-(4-nitrophenyl)ethyl" (NPE) moieties were introduced as protecting groups, particularly in nucleoside and peptide chemistry (e.g., by Pfleiderer et al.). The mechanism relied on

Modern Application: The "Reagent Generator" (2000s–Present)

In modern drug discovery, the focus shifted from protecting the benzoate to using the benzoate as a leaving group to generate nitroethylene . Nitroethylene is a potent dienophile and Michael acceptor but is notoriously difficult to store due to rapid polymerization.

A pivotal shift occurred with the development of organocatalytic asymmetric synthesis. Researchers (e.g., in the synthesis of Aliskiren intermediates) utilized 2-nitroethyl benzoate to slowly release nitroethylene in the presence of chiral catalysts. This "slow-release" strategy prevents polymerization and ensures high enantioselectivity in Michael additions, marking the compound's transition from a passive protecting group model to an active synthetic tool.

Mechanistic Principles

The utility of 2-nitroethyl benzoate rests on the E1cB (Elimination Unimolecular conjugate Base) mechanism. The nitro group strongly acidifies the adjacent protons (

The Elimination Pathway

-

Deprotonation: A base (e.g., N-methylmorpholine, DBU, or hydroxide) removes a proton from the C2 position (alpha to the nitro group).

-

Nitronate Formation: The resulting carbanion is stabilized by resonance with the nitro group (aci-nitro/nitronate form).

-

Expulsion: The electron density collapses to form a C=C double bond, ejecting the benzoate anion as a leaving group.

-

Release: Free nitroethylene is generated in situ.

Figure 1: The base removes the acidic proton alpha to the nitro group, triggering the expulsion of benzoate and releasing reactive nitroethylene.

Experimental Protocols

Protocol A: Synthesis of 2-Nitroethyl Benzoate

Self-validating step: The product must be free of acidic impurities to prevent premature elimination.

Reagents:

-

2-Nitroethanol (1.0 equiv)

-

Benzoyl Chloride (1.1 equiv)[1]

-

Triethylamine (1.2 equiv) or Pyridine

-

Dichloromethane (DCM), anhydrous[1]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2-nitroethanol and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1][2]

-

Addition: Add Triethylamine dropwise. The solution may warm slightly.

-

Acylation: Add Benzoyl Chloride dropwise over 30 minutes, maintaining temperature <5°C.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Wash with 1M HCl (to remove amine), saturated NaHCO

(to remove benzoic acid), and brine. -

Purification: Dry over MgSO

, concentrate, and purify via flash chromatography (Silica, Hexane/EtOAc). -

Storage: Store at 4°C. Avoid basic impurities in the storage vessel to prevent decomposition.

Protocol B: In Situ Generation for Asymmetric Michael Addition

Context: Synthesis of chiral nitro-alkanes (e.g., for Aliskiren or Isoindolinone precursors).

Reagents:

-

2-Nitroethyl benzoate (1.0 equiv)[3]

-

Nucleophile (e.g., Isovaleraldehyde, 1.5 equiv)

-

Organocatalyst (e.g., Jørgensen-Hayashi or Takemoto catalyst, 10-20 mol%)

-

Base: N-Methylmorpholine (NMM) (1.1 equiv)

-

Solvent: Toluene/Acetonitrile[4]

Workflow:

-

Dissolve the Nucleophile and Catalyst in the solvent.

-

Add 2-Nitroethyl benzoate.

-

Cool to reaction temperature (often 0°C or -20°C to enhance enantioselectivity).

-

Slow Addition: Add NMM slowly. This is the critical control point . The rate of NMM addition controls the rate of nitroethylene release, matching it to the catalytic cycle speed to suppress polymerization.

-

Quench: Upon consumption of the benzoate (monitored by HPLC/NMR), quench with weak acid.

Figure 2: The "Slow Release" strategy prevents the accumulation of free nitroethylene, thereby minimizing polymerization and maximizing the yield of the desired chiral product.

Applications in Drug Development[4]

Renin Inhibitors (Aliskiren)

The synthesis of Aliskiren , a renin inhibitor for hypertension, involves a challenging construction of a chiral chain.[4] 2-Nitroethyl benzoate has been employed to introduce the nitro group via a stereoselective Michael addition to an aldehyde, catalyzed by a chiral proline derivative. The nitro group is subsequently reduced to an amine, a key pharmacophore in the final drug.

Isoindolinone Synthesis

Recent medicinal chemistry efforts utilize this precursor to synthesize 3-substituted isoindolinones (privileged scaffolds in oncology). The in situ generated nitroethylene reacts with

Safety & Scalability

In Process Chemistry, handling volatile, lachrymatory, and polymerizable reagents like nitroethylene is a major safety hazard. 2-Nitroethyl benzoate serves as a Process Analytical Technology (PAT) enabler:

-

Solid/Oil vs. Gas: It is a handleable liquid/solid, not a gas.

-

Stoichiometric Control: Exact dosing is possible by weighing the ester.

-

Waste Management: The byproduct (benzoic acid) is easily removed by alkaline wash.

References

-

Original Synthesis & Properties

-

Protecting Group Methodology

-

Application in Aliskiren Synthesis (Key Technical Reference)

-

Sedelmeier, G., et al. (2008). Process for the manufacture of renin inhibitors. WO Patent 2008/119804. (Describes the use of 2-nitroethyl benzoate for in situ nitroethylene generation). Link

-

-

Organocatalytic Cascade Reactions

Sources

- 1. 2,2-Dibromo-2-nitroethanol | 69094-18-4 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. WO2008119804A1 - New methods - Google Patents [patents.google.com]

- 5. 3-Mercapto-2-butanone | C4H8OS | CID 38679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. pubs.acs.org [pubs.acs.org]

theoretical and computational studies of 2-nitroethyl benzoate

An In-Depth Technical Guide: Theoretical and Computational Elucidation of Ethyl 2-Nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of Ethyl 2-Nitrobenzoate. As a molecule with a scaffold of interest in medicinal chemistry, particularly in the development of cholinesterase inhibitors, a deep understanding of its structural, electronic, and interactive properties is paramount.[1] This document, intended for researchers, computational chemists, and drug development professionals, details a multi-faceted in silico approach. We will explore conformational analysis using Density Functional Theory (DFT), the calculation of electronic and spectroscopic properties, and the application of molecular docking to investigate its potential as a therapeutic agent. Each section provides not only the results but also the underlying causality for methodological choices and detailed, field-proven protocols to ensure scientific rigor and reproducibility.

Introduction: The Significance of Ethyl 2-Nitrobenzoate

Ethyl 2-nitrobenzoate (CAS: 610-34-4, Formula: C₉H₉NO₄) is an aromatic ester that has garnered attention as a foundational structure in the synthesis of novel therapeutic agents.[2][3][4] While a simple molecule, its specific arrangement of a nitro group and an ethyl ester group on a benzene ring creates a unique electronic and steric profile. Recent studies have identified nitrobenzoate derivatives as a novel scaffold for cholinesterase inhibitors, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[1] Furthermore, related nitroaromatic compounds have shown promise in anti-inflammatory and anti-tuberculosis research.[5][6]

The predictive power of computational chemistry allows for a profound, atom-level understanding of this molecule's behavior before committing to extensive and costly laboratory synthesis. This guide serves as a senior-level walkthrough of the essential computational workflows used to characterize Ethyl 2-Nitrobenzoate, from its fundamental quantum mechanical properties to its interaction with biological targets.

Foundational Analysis: Molecular Geometry and Conformational Stability

A molecule's biological activity and reactivity are intrinsically linked to its three-dimensional shape and conformational flexibility. The relative orientation of the ethyl ester and nitro substituents with respect to the phenyl ring dictates the molecule's overall polarity, shape, and ability to interact with a receptor's binding pocket. Therefore, the first critical step in any computational study is to identify the most stable conformers.

This is achieved by performing a Potential Energy Surface (PES) scan. The rationale is to systematically rotate key bonds and calculate the corresponding energy at each step, allowing us to map out the energy landscape and identify the minima, which correspond to stable conformations. The primary dihedral angles of interest are the C-C-C=O torsion of the ester group and the C-C-N-O torsion of the nitro group, which govern their planarity relative to the benzene ring.

Protocol 2.1: DFT-Based Conformational Analysis

-

Initial Structure Generation: Build the 3D structure of Ethyl 2-Nitrobenzoate using molecular modeling software (e.g., GaussView, Avogadro).

-

Pre-optimization: Perform an initial, low-level geometry optimization (e.g., using a semi-empirical method like PM6 or a small basis set) to obtain a reasonable starting geometry.

-

Dihedral Angle Scan Setup:

-

Select the key dihedral angle for the scan (e.g., the C-C bond connecting the ester group to the ring).

-

Define the scan parameters: typically a full 360° rotation with a step size of 10-15°.

-

-

Execution of PES Scan: Run the scan using a reliable DFT method. For this purpose, the B3LYP functional with a 6-31G(d) basis set provides a good balance of accuracy and computational efficiency.

-

Identification of Minima: Plot the relative energy against the dihedral angle. The lowest points on this curve correspond to stable conformers.

-

Full Geometry Optimization: Take the geometry from each identified minimum and perform a full, unconstrained geometry optimization and frequency calculation using a more robust basis set (e.g., B3LYP/6-311++G(d,p)) to confirm they are true energy minima (i.e., no imaginary frequencies).

Caption: Workflow for identifying stable conformers of Ethyl 2-Nitrobenzoate.

Quantum Chemical Characterization

Once the minimum energy conformation is established, we can perform a deeper analysis of its electronic structure and predict its spectroscopic properties. These calculations are grounded in Density Functional Theory (DFT), which provides robust insights into electron distribution and orbital energies.

DFT Methodology: The Choice of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: The B3LYP functional is chosen as it is a well-established hybrid functional that consistently provides reliable results for a wide range of organic molecules, balancing accuracy in geometry, energy, and electronic properties.

-

Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta Pople-style basis set that offers high flexibility. The diffuse functions (++) are crucial for accurately describing the lone pairs on oxygen and nitrogen atoms and any potential weak non-covalent interactions, while the polarization functions (d,p) are essential for describing the anisotropic shape of electron density in bonds.

Electronic Properties: Orbitals and Electrostatic Potential

Understanding the electronic landscape is key to predicting reactivity.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It allows for the clear identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting how the molecule will interact with other reagents or biological targets. For Ethyl 2-Nitrobenzoate, the most negative regions are expected around the oxygen atoms of the nitro and ester groups, while positive regions may be found on the aromatic protons.

| Calculated Electronic Property | Value (a.u.) | Significance |

| Energy of HOMO | (Value from calculation) | Electron-donating ability |

| Energy of LUMO | (Value from calculation) | Electron-accepting ability |

| HOMO-LUMO Energy Gap | (Value from calculation) | Chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Molecular polarity and solubility |

Simulating Spectroscopic Signatures

A powerful validation of any computational model is its ability to reproduce experimental data. DFT can be used to calculate vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.[8][9]

Protocol 3.1: Spectroscopic Simulation

-

Input: Use the fully optimized geometry of the most stable conformer obtained from Protocol 2.1.

-

Vibrational Frequencies (IR):

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

The output provides the harmonic vibrational frequencies. These are often systematically overestimated and may require scaling with a known factor (e.g., ~0.967 for B3LYP) for better agreement with experimental spectra.

-

Compare the calculated frequencies for key functional groups (C=O stretch, NO₂ asymmetric/symmetric stretch, C-O stretch) with experimental data from sources like the NIST Chemistry WebBook.[3][10]

-

-

NMR Chemical Shifts:

-

Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation.

-

The calculation yields absolute shielding tensors. These are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, Tetramethylsilane (TMS), calculated at the same level of theory.

-

Compare the predicted ¹H and ¹³C chemical shifts with experimental data.[2]

-

Application in Drug Discovery: Molecular Docking

The discovery of nitrobenzoates as potential cholinesterase inhibitors provides a compelling case for using molecular docking to explore this interaction computationally.[1] Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Here, we outline the protocol for docking Ethyl 2-Nitrobenzoate into the active site of human Acetylcholinesterase (AChE).

Protocol 4.1: Molecular Docking Workflow

-

Ligand Preparation:

-

Use the optimized, low-energy 3D structure of Ethyl 2-Nitrobenzoate from the DFT calculations (Protocol 2.1).

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using software like AutoDock Tools.

-

-

Receptor Preparation:

-

Obtain the crystal structure of human AChE from the Protein Data Bank (PDB; e.g., PDB ID: 4EY7).

-

Prepare the protein by removing water molecules and co-crystallized ligands, repairing any missing atoms, and adding polar hydrogen atoms.

-

-

Grid Box Generation:

-

Define the docking search space by creating a grid box that encompasses the active site of AChE. The site is well-characterized and typically includes key residues like Trp86, Tyr337, and the catalytic triad (Ser203, His447, Glu334).

-

-

Docking Simulation:

-

Execute the docking using an algorithm like the Lamarckian Genetic Algorithm in AutoDock Vina. This algorithm explores multiple conformations of the ligand within the active site.

-

-

Analysis of Results:

-

Analyze the output to identify the top-ranked binding poses based on the predicted binding energy (in kcal/mol). A more negative value indicates stronger binding.

-

Visualize the best pose in the active site to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues.

-

Caption: A streamlined workflow for molecular docking simulations.

| Docking Result Parameter | Description |

| Binding Energy (kcal/mol) | Predicted free energy of binding; more negative values suggest stronger affinity. |

| Key Interacting Residues | Amino acids in the active site forming significant bonds with the ligand. |

| Interaction Types | e.g., Hydrogen bonds, hydrophobic contacts, π-π stacking. |

| Inhibitory Constant (Ki) | Estimated from binding energy, indicates inhibitory potency. |

Conclusion and Future Outlook

The theoretical and computational methodologies detailed in this guide provide a robust framework for the comprehensive characterization of Ethyl 2-Nitrobenzoate. Through DFT, we can reliably determine its most stable structure, elucidate its electronic properties, and validate these findings against experimental spectroscopic data. This foundational knowledge is crucial for understanding its intrinsic reactivity and stability.

Furthermore, the application of molecular docking provides powerful, actionable insights into its potential as a drug candidate by predicting its interaction with biological targets like AChE. The results from these in silico studies can effectively guide the synthesis of new, more potent derivatives and prioritize compounds for further in vitro and in vivo testing.

Future computational work could expand upon this foundation by employing molecular dynamics (MD) simulations to study the dynamic stability of the ligand-protein complex in a solvated environment or by developing Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of a larger library of related nitrobenzoate compounds.

References

-

National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69123, Ethyl 2-nitrobenzoate. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Infrared Spectrum of Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) of Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. [Link]

-

Old Dominion University. (2020). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. ODU Digital Commons. [Link]

-

Yoon, Y. K., et al. (2017). Ethyl nitrobenzoate: A novel scaffold for cholinesterase inhibition. Bioorganic & Medicinal Chemistry. [Link]

-

Wu, J. Z., & Lu, Z. L. (2010). 2-Chloroethyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Cheméo. (n.d.). Ethyl 2-nitrobenzoate. [Link]

-

Ünsalan, O., et al. (2020). FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl]benzothiazole and 2-[4-(4-nitrobenzamido)phenyl]benzothiazole supported by differential scanning calorimetry. Journal of Molecular Structure. [Link]

-

National Institute of Standards and Technology. (n.d.). General information for Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. [Link]

-

Journal of Drug Delivery and Therapeutics. (2014). IN-SILICO DOCKING INVESTIGATION, SYNTHESIS AND INVITRO ANTICANCER STUDY. [Link]

-

Ay, M., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Immunopharmacology. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5159892, 2-Nitrobenzoate. PubChem. [Link]

- Google Patents. (1992).

-

MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

-

PubMed. (2010). 2-Chloro-ethyl 4-nitro-benzoate. [Link]

-

Sam, R., et al. (2018). Synthesis and Molecular Docking of 2-Methyl-5-nitro-1-(2-(halophenoxy)ethyl)- 1H-imidazole Derivatives. Pharmacy Updates. [Link]

-

National Institute of Standards and Technology. (n.d.). General information for Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. [Link]

-

PubMed. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69072, Methyl 2-nitrobenzoate. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596492, Ethyl 2-amino-4-nitrobenzoate. PubChem. [Link]

-

Arabian Journal of Chemistry. (2022). Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. [Link]

Sources

- 1. Ethyl nitrobenzoate: A novel scaffold for cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 2-nitrobenzoate | C9H9NO4 | CID 69123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-nitrobenzoate [webbook.nist.gov]

- 4. Ethyl 2-nitrobenzoate [webbook.nist.gov]

- 5. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis | MDPI [mdpi.com]

- 7. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one - Arabian Journal of Chemistry [arabjchem.org]

- 10. Ethyl 2-nitrobenzoate [webbook.nist.gov]

Technical Monograph: 2-Nitroethyl Benzoate and Nitroalkyl Ester Analogs

Role in Controlled Nitroalkene Generation and Asymmetric Synthesis

Executive Summary

2-Nitroethyl benzoate (CAS: 10543-21-2) represents a specialized class of "safety-catch" reagents in organic synthesis. Unlike its isomer ethyl 2-nitrobenzoate (a standard aromatic nitro compound), 2-nitroethyl benzoate functions as a stable, storable precursor to nitroethylene —a highly reactive, volatile, and polymerizable Michael acceptor.

This guide details the synthesis, mechanistic utility, and safety protocols for 2-nitroethyl benzoate and its structural analogs. It is designed for medicinal chemists and process engineers seeking to utilize nitroalkenes in asymmetric synthesis (e.g., Henry reactions, Michael additions) without the hazards associated with handling free nitroethylene.

Chemical Architecture & Synthesis

Structural Distinction

It is critical to distinguish between the target compound and its common isomer.

-

Target: 2-Nitroethyl Benzoate (

)[1]-

Class: Nitroalkyl ester.

-

Reactivity: Latent electrophile; undergoes

-elimination.

-

-

Isomer: Ethyl 2-nitrobenzoate (

)-

Class: Nitroaryl ester.

-

Reactivity: Electrophilic aromatic substitution; reduction to aniline derivatives.

-

Synthesis Protocol

The synthesis of 2-nitroethyl benzoate is achieved via the esterification of 2-nitroethanol with benzoyl chloride. This reaction must be temperature-controlled to prevent premature elimination.

Protocol: Preparation of 2-Nitroethyl Benzoate

-

Reagents: 2-Nitroethanol (1.0 eq), Benzoyl Chloride (1.1 eq), Pyridine (1.2 eq) or Triethylamine, Dichloromethane (DCM).

-

Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

-

Procedure:

-

Dissolve 2-nitroethanol in anhydrous DCM at 0°C.

-

Add Pyridine dropwise.

-

Add Benzoyl Chloride slowly via syringe pump to maintain temperature < 5°C.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

-

Workup: Quench with saturated

, extract with DCM, wash with 1M HCl (to remove pyridine), then brine. Dry over -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 80:20).

-

Yield: Typically 85–95% as a viscous oil or low-melting solid.

Reactivity Profile: The "Safety-Catch" Mechanism

The primary utility of 2-nitroethyl benzoate lies in its ability to release nitroethylene in situ upon treatment with a mild base. Free nitroethylene is a potent lachrymator that polymerizes violently at room temperature. By masking it as a benzoate ester, researchers can control its release rate.

Mechanism of In Situ Release

The reaction proceeds via an E1cB-like (Elimination Unimolecular conjugate Base) mechanism. The electron-withdrawing nitro group acidifies the

Figure 1: Base-mediated generation of nitroethylene from 2-nitroethyl benzoate.

Applications in Asymmetric Synthesis

Organocatalytic Michael Additions

In the synthesis of renin inhibitors (e.g., Aliskiren), 2-nitroethyl benzoate is used as the nitroethylene source.[1] A chiral organocatalyst (e.g., proline derivatives) activates an aldehyde to form an enamine, which then attacks the in situ generated nitroethylene.

-

Advantage: The slow release of nitroethylene prevents its polymerization, ensuring high effective concentration for the Michael addition.

-

Standard Conditions: 10 mol% Organocatalyst, N-methylmorpholine (base), -20°C.

Cascade Reactions: Isoindolinone Synthesis

Structural analogs are used in cascade reactions to build complex heterocycles. For example, reacting 2-formyl benzoates with nitroalkanes via an Aza-Henry reaction, followed by cyclization.

Figure 2: Cascade pathway utilizing nitroalkyl intermediates for heterocycle synthesis.

Structural Analogs & SAR

Modifying the alkyl chain or the leaving group allows tuning of the elimination rate and the nature of the electrophile generated.

| Analog Compound | Structure | Generated Electrophile | Application |

| 2-Nitroethyl Benzoate | Nitroethylene | General Michael acceptor source. | |

| 2-Nitropropyl Benzoate | 2-Nitropropene | Synthesis of methyl-substituted nitroalkanes. | |

| 2,2-Dibromo-2-nitroethyl Benzoate | 1,1-Dibromo-1-nitroalkenes | Biocides; Slimicides (industrial water treatment). | |

| 2-Nitroethyl Acetate | Nitroethylene | Lower molecular weight alternative; faster elimination. |

Technical Note: The benzoate is often preferred over the acetate because the benzoate group provides UV chromophores (facilitating HPLC monitoring) and generally yields crystalline solids that are easier to purify than the liquid acetates.

Safety & Handling Protocols

Warning: Nitro compounds are potentially energetic. While 2-nitroethyl benzoate is stable at room temperature, its decomposition products are hazardous.

-

Lachrymator Hazard: The generated nitroethylene is a severe lachrymator (tear gas) and respiratory irritant. All reactions involving base-mediated elimination must be performed in a well-ventilated fume hood.

-

Polymerization: Free nitroethylene polymerizes exothermically. Never attempt to isolate the alkene intermediate; always react it in situ with a nucleophile.

-

Energetic Properties: Although less sensitive than polynitro compounds, nitroalkyl esters should not be subjected to high temperatures (>100°C) or mechanical shock.

-

Disposal: Quench reaction mixtures with dilute acid to neutralize base (stopping elimination) before disposal. Treat waste as hazardous organic material.

References

-

Synthesis and Reactivity: Kącka-Zych, A., et al. "A modern view on decomposition reaction of 2-nitroethyl benzoate using ELF and MEDT theory." Conference Paper, 2017.

-

Application in Renin Inhibitors: "New methods for the synthesis of renin inhibitors." World Intellectual Property Organization (WO2008119804A1).

-

Isoindolinone Cascade: "Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones." The Journal of Organic Chemistry, 2022.

-

Biocidal Analogs: "2,2-Dibromo-2-nitroethanol and its derivatives." BenchChem Technical Data.

-

Nitroalkene Reduction: "Iridium-catalysed highly chemoselective and efficient reduction of nitroalkenes to nitroalkanes in water." Royal Society of Chemistry, 2019.

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Nitroethyl Benzoate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Proactive Approach to Safety for an Uncharacterized Compound

The safety protocols and recommendations outlined herein are therefore synthesized from the known properties of its constituent chemical classes: benzoate esters and primary nitroalkanes , with a particular focus on its precursor, 2-nitroethanol . This "hazard by analogy" approach is a cornerstone of chemical safety for novel or uncharacterized substances, enabling us to anticipate potential risks and implement robust protective measures. Researchers, scientists, and drug development professionals must exercise the utmost caution and adhere to these guidelines to ensure a safe laboratory environment.

Unveiling the Profile of 2-Nitroethyl Benzoate: An Estimation of Properties

2-Nitroethyl benzoate is the ester formed from benzoic acid and 2-nitroethanol. Its chemical behavior and physical properties can be inferred from these parent structures.

Structure:

Caption: Chemical structure of 2-nitroethyl benzoate.

| Property | Estimated Value/Information | Rationale/Source |

| Molecular Formula | C9H9NO4 | Based on chemical structure. |

| Molecular Weight | 195.17 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Likely a liquid, possibly colorless to pale yellow. | Based on the properties of similar benzoate esters and 2-nitroethanol. |

| Odor | Potentially a mild, fruity, or characteristic odor. | Benzoate esters often have pleasant odors, though the nitro group may impart a different character. |

| Solubility | Likely insoluble in water; soluble in common organic solvents. | Based on the properties of similar organic esters and nitroalkanes.[2][3] |

| Boiling Point | Expected to be elevated due to the polar nitro group. | 2-nitroethanol has a boiling point of 194°C.[4] |

| Stability | Potentially unstable, especially at elevated temperatures or in the presence of contaminants. | Nitroalkanes are known for their thermal instability.[5][6] |

Hazard Identification and Assessment: A Synthesis of Potential Risks

The primary hazards associated with 2-nitroethyl benzoate are inferred from the known risks of 2-nitroethanol and the general reactivity of nitroalkanes.

-

Irritant: The vapor or mist is likely irritating to the eyes, mucous membranes, and upper respiratory tract.[2][3][7] Direct contact can cause skin irritation.[2][8][9]

-

Harmful if Swallowed, Inhaled, or Absorbed: Acute exposure may be harmful.[3][7]

-

Potential for Explosive Decomposition: A significant concern with nitroalkanes is their potential for explosive decomposition, especially under vacuum distillation or in the presence of peroxides or alkali.[2][7]

-

Thermal Instability: Nitroalkanes can undergo exothermic decomposition at elevated temperatures.[5][6][10]

-

Incompatibility: This compound is likely incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[2][7][8][11]

-

Mutagenic and Genotoxic Effects: Some research suggests that 2-nitroethanol may have mutagenic and genotoxic properties.[8]

While benzoate esters generally exhibit low acute toxicity, the presence of the 2-nitroethyl group is the primary driver of the significant potential hazards.[12][13][14]

Safe Handling and Storage: A Protocol for Minimizing Risk

Given the potential hazards, a stringent and cautious approach to handling and storage is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of 2-nitroethyl benzoate should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[15]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[15]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling 2-nitroethyl benzoate:

| PPE Category | Recommended Equipment | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn for larger quantities or when there is a splash hazard.[9][15] | To protect eyes from splashes and vapors. |

| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) must be worn and inspected before use. A lab coat, long-sleeved clothing, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.[9][15][16] | To prevent skin contact. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the powder outside of a fume hood.[16] | To prevent inhalation of airborne particles. |

Handling Workflow

Caption: Recommended workflow for handling 2-nitroethyl benzoate.

Storage

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][7]

-

Container: Keep the container tightly closed.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Emergency Procedures: A Guide to Rapid and Effective Response

Immediate and appropriate action is critical in the event of an emergency.

Spill Response

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

-

Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.